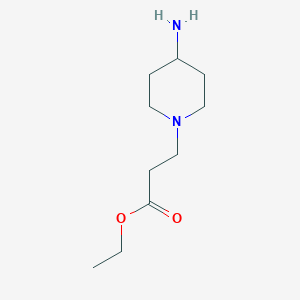
Ethyl 3-(4-aminopiperidin-1-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(4-aminopiperidin-1-yl)propanoate is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol It is a derivative of piperidine, a six-membered heterocyclic compound containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(4-aminopiperidin-1-yl)propanoate typically involves the reaction of 4-aminopiperidine with ethyl acrylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-aminopiperidine and ethyl acrylate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, with the presence of a base like sodium hydroxide or potassium carbonate to facilitate the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (around 50-60°C) for several hours to ensure complete conversion of the starting materials to the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as distillation or crystallization to obtain the final product in high purity .
化学反応の分析
Types of Reactions
Ethyl 3-(4-aminopiperidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted piperidine derivatives .
科学的研究の応用
Ethyl 3-(4-aminopiperidin-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for creating various derivatives.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of piperidine derivatives with biological targets.
Medicine: Research into potential therapeutic applications, such as the development of new drugs or treatments, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
作用機序
The mechanism of action of Ethyl 3-(4-aminopiperidin-1-yl)propanoate involves its interaction with specific molecular targets. The amino group in the piperidine ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active piperidine derivative, which can then interact with various pathways in the body .
類似化合物との比較
Ethyl 3-(4-aminopiperidin-1-yl)propanoate can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is a simple six-membered ring containing nitrogen.
4-Aminopiperidine: A derivative with an amino group attached to the piperidine ring.
Ethyl 3-(4-hydroxypiperidin-1-yl)propanoate: A similar compound with a hydroxyl group instead of an amino group.
生物活性
Ethyl 3-(4-aminopiperidin-1-yl)propanoate is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.
Chemical Structure and Properties
This compound features a propanoate group attached to a piperidine ring, which is substituted with an amino group. The structural formula can be represented as follows:
This compound exhibits properties that may influence its interaction with various biological targets, particularly in neuropharmacology.
The mechanism of action for this compound is primarily linked to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may modulate synaptic activity by influencing neurotransmitter reuptake and receptor binding affinities. Specifically, the piperidine moiety is known to interact with dopamine and norepinephrine transporters, potentially offering therapeutic benefits in conditions like depression and anxiety disorders .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound against chemotherapy-induced neurotoxicity. For instance, research indicates that compounds with similar structures exhibit protective effects against paclitaxel-induced peripheral neuropathy (PIPN), which is characterized by sensory disturbances and motor coordination issues .
Table 1: Summary of Neuroprotective Studies
Antiviral Activity
This compound has also been investigated for its antiviral properties. Similar compounds have shown activity against various viruses, including HIV and HSV. The structure-function relationship suggests that modifications to the piperidine ring can enhance antiviral efficacy .
Table 2: Antiviral Activity of Related Compounds
| Compound | Virus Targeted | EC50 (µM) |
|---|---|---|
| Compound A | HIV-1 | 50 |
| Compound B | HSV-1 | 31 |
| This compound | TBD | TBD |
Case Studies and Research Findings
A notable case study involved the synthesis of this compound analogs to evaluate their binding affinity to dopamine receptors. The results indicated that certain modifications increased receptor selectivity, suggesting potential applications in treating neuropsychiatric disorders .
Additionally, pharmacokinetic studies have shown favorable absorption and distribution profiles for this compound, indicating its suitability for further development into therapeutic agents .
特性
分子式 |
C10H20N2O2 |
|---|---|
分子量 |
200.28 g/mol |
IUPAC名 |
ethyl 3-(4-aminopiperidin-1-yl)propanoate |
InChI |
InChI=1S/C10H20N2O2/c1-2-14-10(13)5-8-12-6-3-9(11)4-7-12/h9H,2-8,11H2,1H3 |
InChIキー |
POXKAYBWEDRYSV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCN1CCC(CC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















